molecular formula C14H12F3NO3 B14036835 Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate

Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14036835
M. Wt: 299.24 g/mol
InChI Key: VVYGZTCZIPHJRT-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with methyl 1-methylpyrrole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
  • Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 1-methyl-5-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

methyl 1-methyl-5-[3-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate

InChI

InChI=1S/C14H12F3NO3/c1-18-11(6-7-12(18)13(19)20-2)9-4-3-5-10(8-9)21-14(15,16)17/h3-8H,1-2H3

InChI Key

VVYGZTCZIPHJRT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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